Diazodiphenylmethane
Overview
Description
Synthesis Analysis
- Diazodiphenylmethane (DDM) can be synthesized through different methods, including the reaction of benzophenone hydrazone with peracetic acid in the presence of a base and iodine. This method has two variants: using benzophenone hydrazone in an organic solvent with peracetic acid, tetramethylguanidine, and iodine; and using a two-phase organic solvent-water mixture with peracetic acid, sodium hydroxide, and a phase-transfer catalyst with iodine (Adamson et al., 1975).
Molecular Structure Analysis
- DDM is known for its nucleophilic character as a 1,3-dipole. Its structure has been established through NMR spectra, showcasing various structural features relevant to its chemical behavior (Ohta et al., 2008).
Chemical Reactions and Properties
- DDM undergoes cycloadditions to 1-substituted buta-1,3-dienes, with reactions showing specific preferences for bonds and producing various derivatives. These reactions are influenced by the substituents in the dienes, as well as the temperature conditions (Ohta et al., 2008).
Physical Properties Analysis
- While specific physical properties of DDM are not detailed in the available literature, its reactions and stability under different conditions provide indirect insights into its physical nature.
Chemical Properties Analysis
- DDM exhibits a range of chemical behaviors depending on the reaction conditions and the nature of the reactants. For instance, its reaction with triphenylphosphine shows a U-shaped Hammett correlation, indicating complex interactions between the reactants and the influence of substituents in DDM (Bethell et al., 1994).
- Additionally, DDM's reaction with singlet molecular oxygen, yielding mainly the corresponding ketone, suggests varied pathways and mechanisms depending on the solvent and environmental conditions (Bethell & McKeivor, 1977).
Scientific Research Applications
Esterification with trans-decalincarboxylic acids : Chapman et al. (1968) found that diazodiphenylmethane can be used in the esterification of trans-decalincarboxylic acids, exhibiting general acid-catalysis. The study highlighted that the monomer is more reactive than the dimer in this process (Chapman, Ehsan, Shorter & Toyne, 1968).
Electroreduction to produce hydrazones : Triebe, Hawley, and McDonald (1980) discovered that the electroreduction of diazoalkane anion radicals, which can be derived from diazodiphenylmethane, leads to the formation of hydrazones. These hydrazones are instrumental in trapping hypovalent radicals and ultimately form diphenylmethane (Triebe, Hawley & McDonald, 1980).
Preparation of aryldiazoalkanes : Adamson et al. (1975) developed a new method to prepare diazodiphenylmethane and related compounds from benzophenone hydrazone, facilitating the production of various aryldiazoalkanes (Adamson et al., 1975).
Solvent effect on esterification kinetics : Bowden, Hardy, and Parkin (1968) analyzed the impact of solvents on the kinetics of esterification with diazodiphenylmethane and ionization of substituted acetic and propionic acids. They observed that the solvent significantly affects reaction constants and steric inhibition of solvation weakens acids in cases of bulky multi-substitution (Bowden, Hardy & Parkin, 1968).
Reactions with cinnamic acids : Chapman et al. (1976) studied the reactions of cinnamic acid and meta-substituted cinnamic acids with diazodiphenylmethane, observing a linear free-energy relationship with benzoic acid. The study pointed out the influence of solvents on this reaction, affected by factors like dielectric constant and hydrogen bonding (Chapman, Newman, Shorter & Wall, 1976).
Reaction with cycloalkenecarboxylic acids : Uscumlic, Nikolic, and Krstic (2002) explored the kinetics of the reaction of cycloalkenecarboxylic and cycloalkenylacetic acids with diazodiphenylmethane in various alcohols, noting significant solvent effects on the reaction mechanism (Uscumlic, Nikolic & Krstic, 2002).
Formation of tetracyanocyclopropanes : Oshima, Yoshioka, and Nagai (1979) discovered that the reaction of substituted diazodiphenylmethanes with tetracyanoethylene in benzene produces 1,1-diaryl-2,2,3,3-tetracyanocyclopropanes, demonstrating significant polar effects (Oshima, Yoshioka & Nagai, 1979).
Decomposition catalyzed by copper compounds : Bethell, Eeles, and Handoo (1979) found that copper(I) bromide, iodide, and perchlorate catalyze the decomposition of diazodiphenylmethane in acetonitrile, primarily producing benzophenone azine (Bethell, Eeles & Handoo, 1979).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[diazo(phenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLHXEGAYQFOHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236941 | |
Record name | Diazodiphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diazodiphenylmethane | |
CAS RN |
883-40-9 | |
Record name | 1,1′-(Diazomethylene)bis[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diazodiphenylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diazodiphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,1'-(diazomethylene)bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIAZODIPHENYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG5TWB4MMS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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